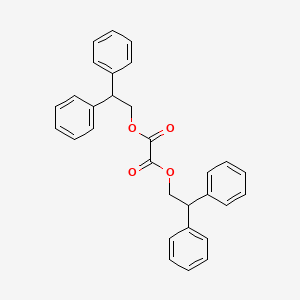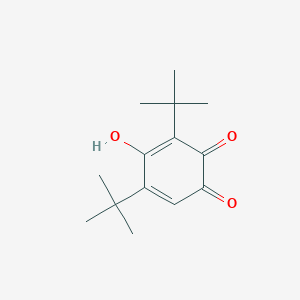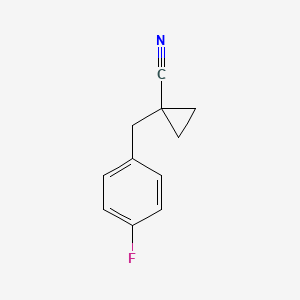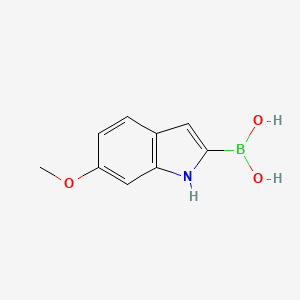
2-Ethoxy-3-methoxy-2-phenyl-2h-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methoxy-2-phenyl-2H-chromene is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their presence in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methoxy-2-phenyl-2H-chromene typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of appropriate phenolic compounds with ethyl and methoxy substituents under acidic or basic conditions to form the chromene ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and catalyst use, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methoxy-2-phenyl-2H-chromene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Ethoxy-3-methoxy-2-phenyl-2H-chromene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methoxy-2-phenyl-2H-chromene involves its interaction with specific molecular targets and pathways. For instance, it may act on cellular enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-chromene: Lacks the ethoxy and methoxy substituents, which can affect its reactivity and biological activity.
3-Methoxy-2-phenyl-2H-chromene: Similar structure but without the ethoxy group, leading to different chemical properties.
2-Ethoxy-2-phenyl-2H-chromene: Lacks the methoxy group, which can influence its chemical behavior.
Uniqueness
2-Ethoxy-3-methoxy-2-phenyl-2H-chromene is unique due to the presence of both ethoxy and methoxy groups, which can enhance its solubility, reactivity, and potential biological activities compared to its analogs .
Properties
CAS No. |
6631-19-2 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-ethoxy-3-methoxy-2-phenylchromene |
InChI |
InChI=1S/C18H18O3/c1-3-20-18(15-10-5-4-6-11-15)17(19-2)13-14-9-7-8-12-16(14)21-18/h4-13H,3H2,1-2H3 |
InChI Key |
VJOWBNCLHOOQKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=CC2=CC=CC=C2O1)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)




![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)




